molecular formula C10H21NO B14303549 N-tert-Butyl-1-methoxy-2,2-dimethylcyclopropan-1-amine CAS No. 118231-06-4

N-tert-Butyl-1-methoxy-2,2-dimethylcyclopropan-1-amine

Cat. No.: B14303549
CAS No.: 118231-06-4
M. Wt: 171.28 g/mol
InChI Key: ORXYJFUDCAAAAC-UHFFFAOYSA-N
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Description

N-tert-Butyl-1-methoxy-2,2-dimethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a tert-butyl group, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-1-methoxy-2,2-dimethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of tert-butylamine with a cyclopropane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-1-methoxy-2,2-dimethylcyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting the amine group to a different amine derivative.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted cyclopropane compounds.

Scientific Research Applications

N-tert-Butyl-1-methoxy-2,2-dimethylcyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-1-methoxy-2,2-dimethylcyclopropan-1-amine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-1,1-dimethylallylamine: Shares structural similarities but differs in the position and type of substituents.

    tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and methoxy group but has a different core structure.

Uniqueness

N-tert-Butyl-1-methoxy-2,2-dimethylcyclopropan-1-amine is unique due to its specific combination of functional groups and the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

118231-06-4

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-tert-butyl-1-methoxy-2,2-dimethylcyclopropan-1-amine

InChI

InChI=1S/C10H21NO/c1-8(2,3)11-10(12-6)7-9(10,4)5/h11H,7H2,1-6H3

InChI Key

ORXYJFUDCAAAAC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(NC(C)(C)C)OC)C

Origin of Product

United States

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